molecular formula C18H19Cl2NO4 B563697 (S)-(-)-Felodipine-d5 CAS No. 1217744-87-0

(S)-(-)-Felodipine-d5

Cat. No. B563697
M. Wt: 389.284
InChI Key: RZTAMFZIAATZDJ-PXPDZFMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(S)-(-)-Felodipine-d5 is a synthetic calcium channel blocker that has been used for many years in the laboratory setting for a variety of research applications. It is an optical isomer of the original felodipine, and is a highly active compound with a low toxicity profile.

Scientific Research Applications

Nanoparticle Formulation for Transbuccal Administration

A study aimed to formulate rapidly dissolving strips containing Felodipine (FDP) nanoparticles for transbuccal administration to increase oral bioavailability by circumventing first-pass metabolism. The nanosuspension was formulated using solvent-antisolvent sonoprecipitation technique and optimized for particle size, zeta potential, and solubility. The optimized film demonstrated rapid drug release and stability, suggesting a novel administration route for FDP with potential bioavailability benefits (Chavan et al., 2020).

Physiologically Based Pharmacokinetic/Pharmacodynamic Model

A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model of Felodipine was developed for drug-drug interaction (DDI) predictions. This model, capturing the first-pass metabolism and subsequent metabolism of its metabolite by CYP3A4, aims to predict DDIs as a CYP3A4 victim drug. It represents a significant step forward in understanding Felodipine's interactions and optimizing its therapeutic efficacy (Fuhr et al., 2022).

Amorphous Nanodispersions Using Amphiphilic Polymer

Research focused on the preparation of amorphous solid dispersion (SD) of Felodipine using an amphiphilic polymer, Soluplus, to enhance the solubility of the drug. The study demonstrated that the formation of amorphous SDs resulted in substantial enhancement in the rate and extent of dissolution of Felodipine, highlighting the critical role of drug-polymer interactions in improving drug dissolution (Pandey et al., 2015).

Nanoparticle-Based Delivery System

Another approach involved preparing Felodipine-loaded poly (D, L-lactic-co-glycolic acid) nanoparticles to improve solubility and bioavailability. The nanoparticles showed prolonged drug release and reduced burst release, indicating a potential for enhancing the antihypertensive effect and achieving better sustainability of the formulation (Jana et al., 2014).

Oral Bioavailability Improvement Using Microemulsion

A study developed a microemulsion formulation to enhance the oral bioavailability of Felodipine. The microemulsion, characterized by dynamic surface tension and stability analyses, showed significant improvement in intestinal permeability and bioavailability compared to conventional suspension, indicating a promising approach for dose reduction and side effect minimization (Koli et al., 2021).

properties

IUPAC Name

3-O-methyl 5-O-(1,1,2,2,2-pentadeuterioethyl) (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/t15-/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-PXPDZFMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Felodipine-d5

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